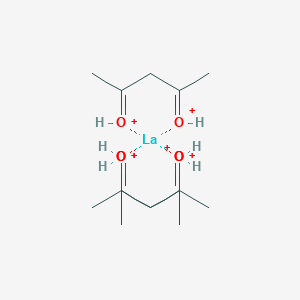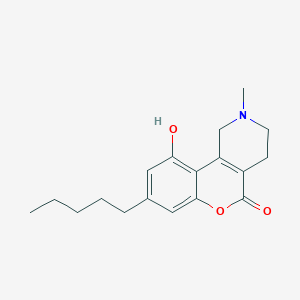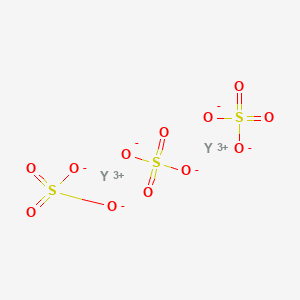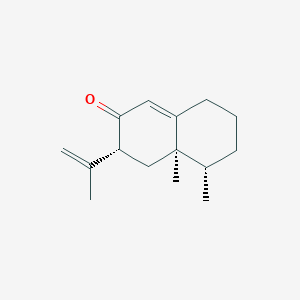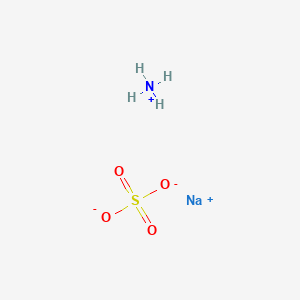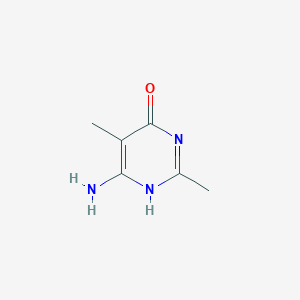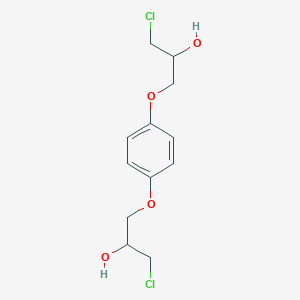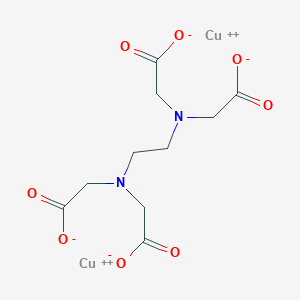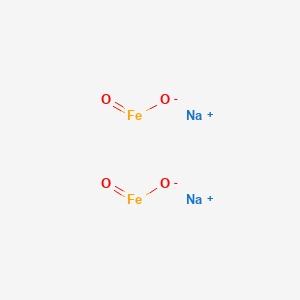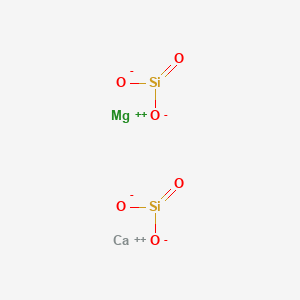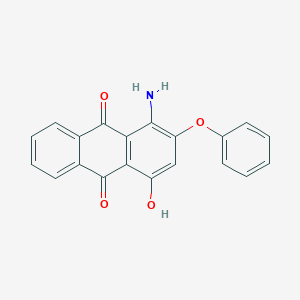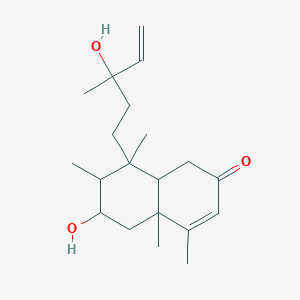
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a compound that belongs to the class of naphthalenone derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound has been used in the synthesis of various naphthalene derivatives. For instance, in a study by Cannon et al. (1975), naphthalene-2,7-diol and -2,6-diol were condensed with citral, leading to derivatives including 6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one. These compounds were used for crystal structure analyses (Cannon, McDonald, Sierakowski, White, & Willis, 1975).
Anticancer Activity
- This compound has been explored for its potential anticancer properties. A study by Yang et al. (2019) synthesized dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents. They found that these compounds induced cancer cell apoptosis and inhibited key pathways like phosphoinositide 3-kinase/protein kinase B and the mammalian target of rapamycin (PI3K/AKT/mTOR) (Yang, Shen, Hu, Chen, & Liu, 2019).
Chemical Synthesis and Properties
- Extensive synthetic studies have been conducted to understand the chemical properties and synthesis methods of similar compounds. Nasipuri et al. (1973) synthesized 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene, elucidating key steps and confirming identities through spectroscopy, which is closely related to the compound (Nasipuri, Dalal, & Roy, 1973).
Antibacterial Properties
- Similar compounds have been investigated for their antibacterial properties. Uzbekov et al. (2013) isolated sesquiterpenes from cotton plant foliar tissues, examining their structure and potential antibacterial properties. This research provides insights into the broader applications of naphthalene derivatives in antibacterial research (Uzbekov, Talipov, Ibragimov, Stipanovic, & Bell, 2013).
Cardiovascular Research
- Some studies have focused on the cardiovascular applications of related compounds. Miyake et al. (1983) synthesized various naphthalene derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, as part of their search for cardiovascular agents. These compounds were tested for vasodilating activity and β-blocking activity (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
Propiedades
Número CAS |
12683-99-7 |
|---|---|
Nombre del producto |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O3/c1-7-18(4,23)8-9-19(5)14(3)16(22)12-20(6)13(2)10-15(21)11-17(19)20/h7,10,14,16-17,22-23H,1,8-9,11-12H2,2-6H3 |
Clave InChI |
JPZIPCONPIVLJB-UHFFFAOYSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
SMILES canónico |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



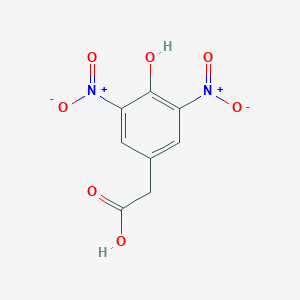
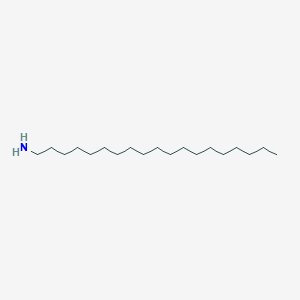
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
